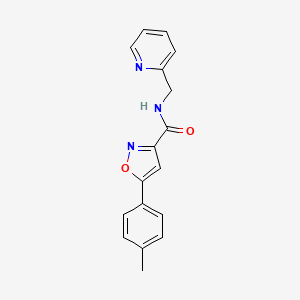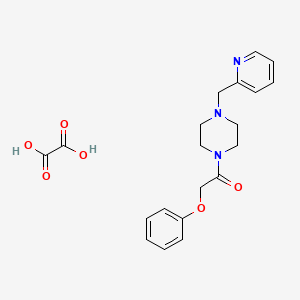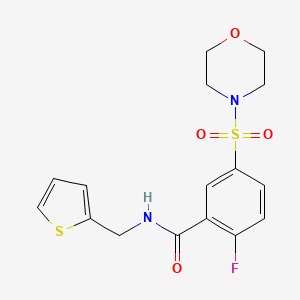
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PNU-282987 and is classified as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR).
科学的研究の応用
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have a positive effect on cognitive function, memory, and attention. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. The compound has also been investigated for its potential use in improving the efficacy of chemotherapy drugs in cancer treatment.
作用機序
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide acts as a positive allosteric modulator of the α7nAChR. This receptor is located in the central nervous system and is involved in cognitive function and memory. The compound enhances the activity of the receptor, leading to improved cognitive function and memory. The exact mechanism of action is still being studied, but it is believed that the compound binds to a specific site on the receptor, leading to a conformational change that enhances the receptor's activity.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide has been shown to have a positive effect on cognitive function, memory, and attention. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. It has been shown to improve the efficacy of chemotherapy drugs in cancer treatment. The compound has also been shown to have a low toxicity profile, making it a promising candidate for further study.
実験室実験の利点と制限
The advantages of using 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide in lab experiments include its potential therapeutic applications, low toxicity profile, and well-understood mechanism of action. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for the study of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide. One area of research is the potential use of the compound in the treatment of Alzheimer's disease, schizophrenia, and depression. Another area of research is the potential use of the compound in improving the efficacy of chemotherapy drugs in cancer treatment. Further studies are needed to fully understand the mechanism of action of the compound and to optimize its synthesis and handling.
合成法
The synthesis of 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide can be achieved through a multistep process that involves the reaction of 4-methylbenzylamine with 2-bromo-5-methylisoxazole, followed by the reaction of the resulting intermediate with 2-pyridinecarboxaldehyde. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to improve the yield and purity of the compound.
特性
IUPAC Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-5-7-13(8-6-12)16-10-15(20-22-16)17(21)19-11-14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWENAVSMMBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B4961384.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4961399.png)
![8-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4961400.png)


![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B4961425.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4961428.png)
![1-(2-fluorophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B4961430.png)

![4-({4-[(tert-butylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4961445.png)
![2-chloro-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4961447.png)
![5-[4-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4961464.png)